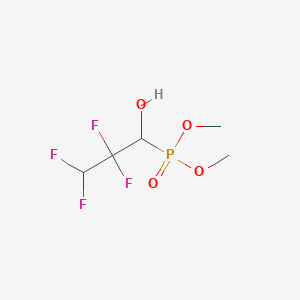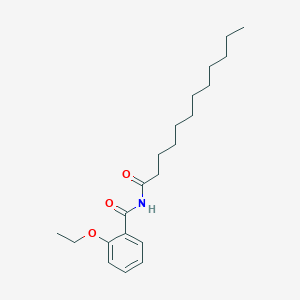![molecular formula C32H56N6O2S4 B14396440 N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide CAS No. 87202-71-9](/img/structure/B14396440.png)
N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is a complex organic compound characterized by its unique structure, which includes a dodecane backbone linked to thiadiazole rings and octanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole rings, which are then linked to the dodecane backbone. The final step involves the attachment of the octanamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the thiadiazole rings.
Reduction: This reaction can affect the amide groups, potentially leading to the formation of amines.
Substitution: This reaction can occur at the thiadiazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups attached to the thiadiazole rings.
Applications De Recherche Scientifique
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide exerts its effects involves interactions with specific molecular targets. The thiadiazole rings can interact with various enzymes and receptors, potentially modulating their activity. The dodecane backbone provides structural stability, while the octanamide groups can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
- N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide
Uniqueness
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is unique due to its combination of a long dodecane backbone with thiadiazole rings and octanamide groups. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets further enhances its versatility compared to similar compounds.
Propriétés
Numéro CAS |
87202-71-9 |
|---|---|
Formule moléculaire |
C32H56N6O2S4 |
Poids moléculaire |
685.1 g/mol |
Nom IUPAC |
N-[5-[12-[[5-(octanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-yl]octanamide |
InChI |
InChI=1S/C32H56N6O2S4/c1-3-5-7-15-19-23-27(39)33-29-35-37-31(43-29)41-25-21-17-13-11-9-10-12-14-18-22-26-42-32-38-36-30(44-32)34-28(40)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,33,35,39)(H,34,36,40) |
Clé InChI |
CCWBBVRSPAHVSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=NN=C(S1)SCCCCCCCCCCCCSC2=NN=C(S2)NC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




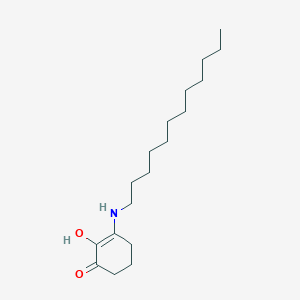
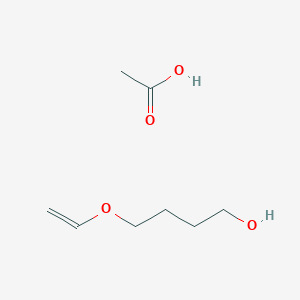
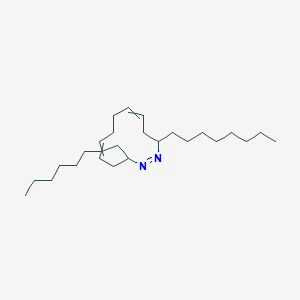
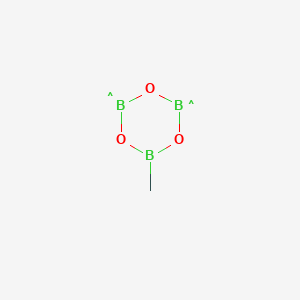

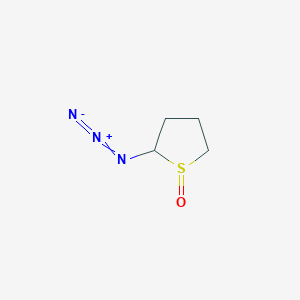
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

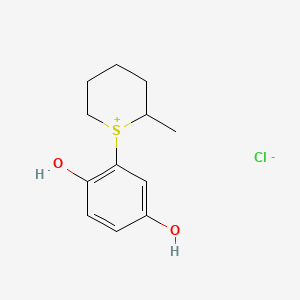
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
